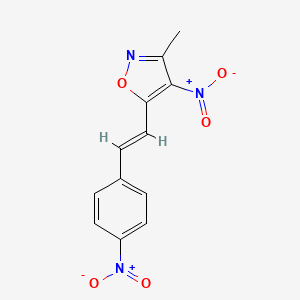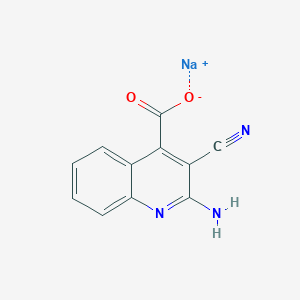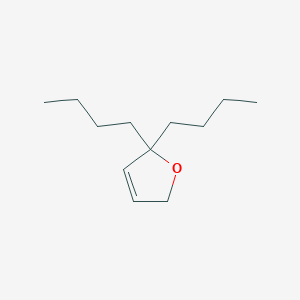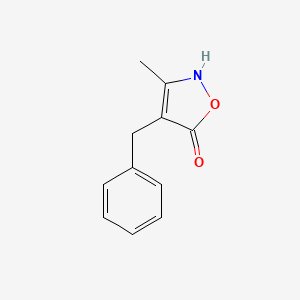![molecular formula C10H12FNO2 B12897911 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline CAS No. 917909-42-3](/img/structure/B12897911.png)
3-Fluoro-2-[(oxolan-3-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the amino group is substituted with a fluoro group and a tetrahydrofuran-3-yl-oxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydrofuran.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluoro group on the aniline ring with the tetrahydrofuran-3-yl-oxy group. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the parent aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as improved thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroaniline: Lacks the tetrahydrofuran-3-yl-oxy group, making it less versatile in chemical reactions.
2-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoro-2-((tetrahydrofuran-2-yl)oxy)aniline: Similar structure but with a different position of the tetrahydrofuran-oxy group, which can influence its chemical properties.
Uniqueness
3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the fluoro and tetrahydrofuran-3-yl-oxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917909-42-3 |
|---|---|
Formule moléculaire |
C10H12FNO2 |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
3-fluoro-2-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2 |
Clé InChI |
PSVWCVYTLCWPGC-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=C(C=CC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)

![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)


![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)


![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)


